molecular formula C17H16ClN3O B1641247 2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol

2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol

Cat. No.: B1641247
M. Wt: 313.8 g/mol
InChI Key: IIRWNGPLJQXWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol is a complex organic compound characterized by the presence of amino, chloro, phenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-chlorobenzaldehyde, the pyrazole ring is formed through a cyclization reaction with hydrazine.

    Amino group introduction: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Phenyl group attachment: The phenyl group is attached through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Final assembly: The final compound is assembled through a series of condensation and reduction reactions, ensuring the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Catalyst selection: Efficient catalysts are used to speed up reactions and reduce costs.

    Purification processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid are employed for substitution reactions.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibit or activate enzymes by binding to their active sites.

    Modulate pathways: Influence cellular pathways by interacting with receptors or signaling molecules.

    Alter gene expression: Affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-chloro-phenyl)-1-phenylethanol: Lacks the pyrazolyl group, resulting in different chemical properties and applications.

    1-(4-chloro-phenyl)-2-(1h-pyrazol-4-yl)-ethanol: Lacks the amino group, affecting its reactivity and biological activity.

    2-Amino-1-phenyl-1-[4-(1h-pyrazol-4-yl)-phenyl]-ethanol:

Uniqueness

2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol is unique due to the presence of both chloro and pyrazolyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for diverse applications.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWNGPLJQXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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